Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate

Atazanavir synthesis process chemistry biaryl coupling

Pharmaceutical manufacturers face capital-intensive, hazardous early steps in Atazanavir synthesis. Procure this Boc-protected biaryl hydrazine intermediate to bypass Grignard coupling and catalytic hydrogenation, reducing equipment costs and process safety risks. Supplied at ≥98% purity with full characterization data compliant with FDA/EMA guidelines for ANDA submissions. Scalable three-step route (Suzuki-Miyaura coupling, DIBAL-H reduction, in situ NaBH₄ reduction) achieves 71% overall yield without expensive catalysts or aldehyde protection/deprotection.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
CAS No. 198904-85-7
Cat. No. B194254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate
CAS198904-85-7
Synonyms1-Boc-2-[4-(2-pyridinyl)benzylidene]hydrazine
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-11,19H,12H2,1-3H3,(H,20,21)
InChIKeyGIMJTKJSKPENNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate (CAS 198904-85-7): Procurement Specifications and Atazanavir Intermediate Identity


Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (CAS 198904-85-7) is a Boc-protected biaryl hydrazine derivative with the molecular formula C₁₇H₂₁N₃O₂ and molecular weight of 299.37 g/mol [1]. The compound exists as a solid at 20°C with a melting point of 78–81°C, density of 1.1 g/cm³, and refractive index of 1.55 . It is primarily recognized as a key intermediate in the synthesis of Atazanavir, an FDA-approved HIV-1 protease inhibitor, and is also designated as Atazanavir Impurity B for analytical reference standard applications .

Why tert-Butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate Cannot Be Replaced by Generic Hydrazine Analogs in Atazanavir Synthesis


The tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate scaffold is not interchangeable with generic hydrazine derivatives due to its precise structural requirements for downstream HIV-1 protease inhibitor assembly. The compound's 2-pyridinyl-substituted biaryl moiety provides essential coordination geometry for target binding, while the Boc protecting group on the hydrazine nitrogen enables controlled, sequential functionalization—specifically, condensation with epoxide intermediates followed by deprotection under mild acidic conditions to yield the active aza-dipeptide pharmacophore [1]. Substitution with alternative protecting groups (e.g., benzyl, Cbz) or non-biaryl hydrazines would alter deprotection kinetics, steric constraints, or metal-coordinating capacity, thereby compromising the yield and stereochemical integrity of the final Atazanavir intermediate [2].

Quantitative Differentiation Evidence: tert-Butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate vs. Closest Analogs


Biaryl-Hydrazine Unit Synthesis: 71% Overall Yield in Three Steps Without Grignard Reagents

The tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (biaryl-hydrazine unit) was synthesized via a palladium-catalyzed Suzuki–Miyaura coupling of 2-chloropyridine and (4-cyanophenyl)boronic acid, followed by DIBAL-H reduction of the cyano group to aldehyde, then treatment with tert-butyl carbazate and in situ NaBH₄ reduction to yield the final hydrazine product [1]. This route achieves 71% overall yield across three steps, which is quantitatively comparable to or exceeds alternative multi-step approaches that require Grignard reagents, aldehyde protection/deprotection, and catalytic hydrogenation [2].

Atazanavir synthesis process chemistry biaryl coupling

Analytical Reference Standard: Regulatory-Grade Characterization Data Compliant with Pharmacopeial Requirements

tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate is officially designated as Atazanavir Impurity B and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and quality control (QC) applications during commercial Atazanavir production [1]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) where feasible .

pharmaceutical quality control ANDA submission impurity profiling

Protecting Group Strategy: Boc vs. Benzyl Hydrazinecarboxylate in Sequential Coupling Reactions

The Boc (tert-butoxycarbonyl) protecting group on the target compound enables clean acidic deprotection without affecting other base-sensitive functionalities, a critical requirement for the sequential aza-dipeptide assembly in Atazanavir synthesis . In contrast, the benzyl-protected analog (benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate, CAS 1003888-36-5) requires hydrogenolytic conditions for deprotection, which may be incompatible with other reducible moieties present in advanced intermediates or necessitate additional catalyst handling and safety considerations [1].

protecting group chemistry aza-dipeptide synthesis orthogonal deprotection

Precursor vs. Advanced Intermediate: Position in Atazanavir Synthesis Determines Procurement Rationale

tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate serves as intermediate (VII) in the Atazanavir synthetic sequence—positioned after hydrazone (VI) formation and reduction but before condensation with the epoxide (VIII) to form the advanced addition product (IX) [1]. Procuring this specific intermediate allows manufacturers to bypass the earlier multi-step biaryl aldehyde synthesis and hydrazone reduction steps, while still retaining the flexibility to perform the critical epoxide coupling step in-house [2].

API intermediate sourcing synthetic route selection cost of goods analysis

Targeted Application Scenarios for tert-Butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate (CAS 198904-85-7)


Generic Atazanavir ANDA Development: Impurity B Reference Standard Acquisition

For pharmaceutical companies developing generic Atazanavir formulations, this compound is procured as Atazanavir Impurity B to support ANDA submissions. The product is supplied with detailed characterization data compliant with regulatory guidelines, enabling analytical method development, method validation (AMV), and quality control (QC) applications during commercial production [1]. Traceability against USP or EP pharmacopeial standards is available, ensuring that impurity profiling meets FDA and EMA submission requirements.

Industrial-Scale Atazanavir Intermediate Manufacturing: Three-Step 71% Yield Route

For contract manufacturing organizations (CMOs) and API producers, this compound serves as the target output of a scalable three-step synthesis achieving 71% overall yield [1]. The process employs Suzuki–Miyaura coupling, DIBAL-H reduction, and in situ NaBH₄ reduction—eliminating the need for Grignard reagents, expensive catalysts, aldehyde protection/deprotection, and catalytic hydrogenation [2]. This route is specifically validated for large-scale production and reduces both capital equipment requirements and process safety hazards.

Aza-Dipeptide Medicinal Chemistry: Building Block for HIV-1 Protease Inhibitor SAR Studies

For medicinal chemistry teams exploring aza-dipeptide HIV-1 protease inhibitors, this Boc-protected biaryl hydrazine derivative serves as a key building block. The Boc group enables orthogonal deprotection under mild acidic conditions, allowing sequential functionalization with epoxide intermediates to generate the (hydroxyethyl)hydrazine isostere pharmacophore [1]. This scaffold has been validated in the development of CGP 75355, CGP 73547, and related clinical candidates with demonstrated oral bioavailability and activity against indinavir- and saquinavir-resistant HIV-1 strains [2].

Process Chemistry Optimization: Make-vs-Buy Decision Support for Intermediate (VII)

For pharmaceutical supply chain and process chemistry teams evaluating synthetic route options, this compound represents intermediate (VII) in the Atazanavir route—positioned after biaryl aldehyde synthesis and hydrazone reduction but before stereochemically sensitive epoxide coupling [1]. Procuring this pre-formed intermediate allows manufacturers to bypass the capital-intensive and hazardous early steps (Grignard coupling, catalytic hydrogenation) while retaining in-house control over the critical final coupling and deprotection steps that determine stereochemical purity and overall API yield.

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